

# Procodazole: An Immunomodulator with Limited Public Research Data

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Compound of Interest		
Compound Name:	Procodazole	
Cat. No.:	B1662533	Get Quote

A comprehensive review of publicly available scientific literature reveals a significant scarcity of research on **Procodazole**, precluding a formal meta-analysis and detailed comparative guide. The existing data, largely from vendor websites and older publications, identifies **Procodazole** as a non-specific immunopotentiator with some evidence of anti-parasitic and anti-tumor activity. However, in-depth clinical trial data, detailed experimental protocols, and extensive comparative studies are not readily accessible in the public domain.

**Procodazole**, also known as Propazol or 2-Benzimidazolepropionic acid, is described as a non-specific active immunoprotective agent against viral and bacterial infections.[1][2][3][4] While a comprehensive comparison with other alternatives is not feasible due to the lack of published studies, some specific research findings offer a glimpse into its potential therapeutic applications.

## **Limited Available Research Findings**

One of the few available quantitative results comes from a study on canines. In Beagles infected with Toxocara canis, oral administration of **Procodazole** at a dose of 50 mg per dog, once daily for 28 days, resulted in a significant 63.8% reduction in worm burden compared to an untreated group.[5] This suggests a potential application for **Procodazole** in treating parasitic infections.

Additionally, **Procodazole** has been identified as a carbonic anhydrase IX inhibitor, exhibiting potential antitumor activity with an IC50 value of 8.35  $\mu$ M.[5] Carbonic anhydrase IX is a key enzyme in the tumor microenvironment, and its inhibition is a strategy in cancer therapy.



However, further details on the experimental context and cell lines used in this assay are not available in the reviewed literature.

Early pharmacological and clinical studies were conducted in the 1970s, but the detailed results of these are not present in modern, easily accessible scientific databases.[1]

### **Mechanism of Action**

The precise signaling pathways and a detailed mechanism of action for **Procodazole**'s immunomodulatory effects are not well-documented in the available literature. Its activity is broadly described as non-specific immunoprotection. The inhibition of carbonic anhydrase IX points to a more specific molecular interaction relevant to its potential anti-cancer effects.

## **Data Summary**

Due to the limited quantitative data, a comprehensive comparative table cannot be constructed. The key findings are summarized below:

Activity	Model System	Key Finding	Reference
Anti-parasitic	Beagles infected with Toxocara canis	63.8% reduction in worm burden	[5]
Anti-tumor	In vitro assay	IC50 of 8.35 µM against Carbonic Anhydrase IX	[5]

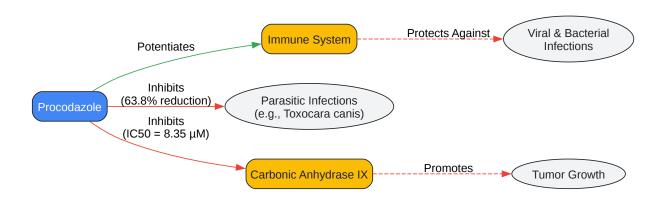
# **Experimental Protocols**

Detailed experimental protocols for the cited findings are not available in the public domain. The study on Toxocara canis mentions the dosage and duration of treatment, but further details on the experimental design, controls, and statistical analysis are not provided in the accessible summaries.[5] Similarly, the protocol for the carbonic anhydrase IX inhibition assay is not described.

## **Visualizations**



The following diagram illustrates the currently understood activities of **Procodazole** based on the limited available information.



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Figure 1: Described activities of **Procodazole**.

In conclusion, while **Procodazole** is presented as an immunomodulatory agent with potential anti-parasitic and anti-tumor properties, there is a clear lack of comprehensive, publicly available research to support a detailed meta-analysis or comparative guide for the scientific community. Further research and publication of data are necessary to fully understand its therapeutic potential and mechanism of action.

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